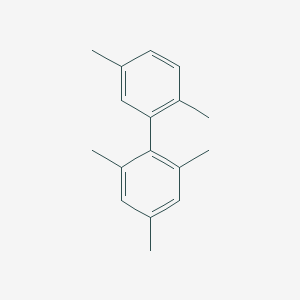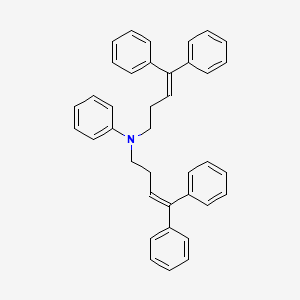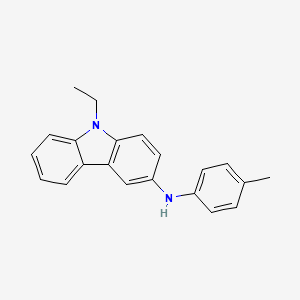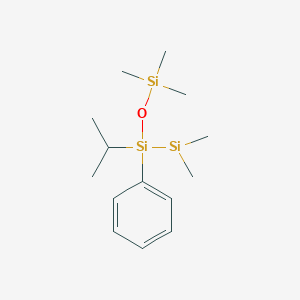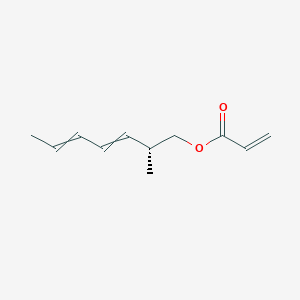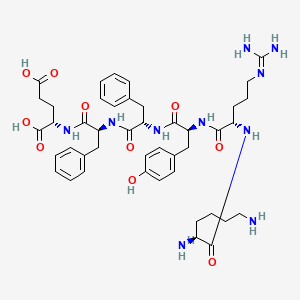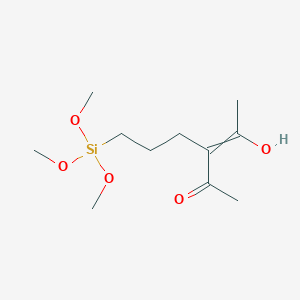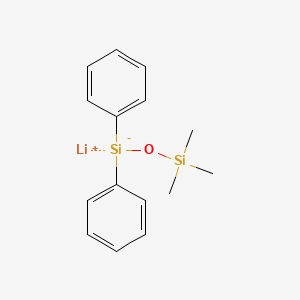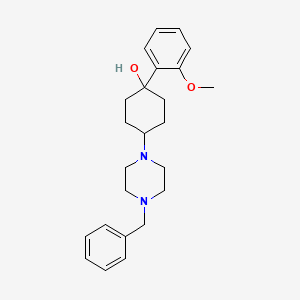
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol is a complex organic compound that features a piperazine ring, a benzyl group, a methoxyphenyl group, and a cyclohexanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.
Cyclohexanol Formation: The cyclohexanol moiety can be introduced via a Grignard reaction involving cyclohexanone and a suitable Grignard reagent.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form ketones.
Reduction: Reduction reactions can convert the cyclohexanol moiety to a cyclohexane.
Substitution: The benzyl and methoxyphenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The piperazine ring and benzyl group are often involved in binding to the active site of the target protein, while the methoxyphenyl group may enhance the compound’s affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol: Lacks the methoxy group, which may affect its biological activity.
4-(4-Methylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol: Has a methyl group instead of a benzyl group, potentially altering its binding properties.
4-(4-Benzylpiperazin-1-yl)-1-(2-hydroxyphenyl)cyclohexan-1-ol: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and solubility.
Uniqueness
The presence of both the benzyl and methoxyphenyl groups in 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol may confer unique binding properties and biological activities compared to similar compounds. These structural features can enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for further research and development.
Propriétés
Numéro CAS |
546084-31-5 |
|---|---|
Formule moléculaire |
C24H32N2O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
4-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H32N2O2/c1-28-23-10-6-5-9-22(23)24(27)13-11-21(12-14-24)26-17-15-25(16-18-26)19-20-7-3-2-4-8-20/h2-10,21,27H,11-19H2,1H3 |
Clé InChI |
ICRFQHIHBABBNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


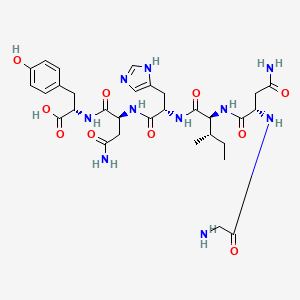
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
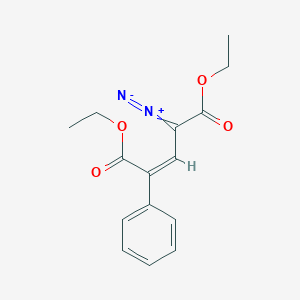

![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
